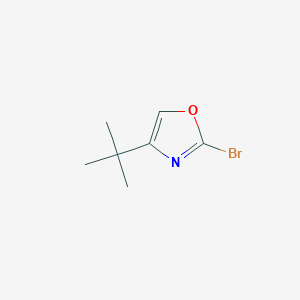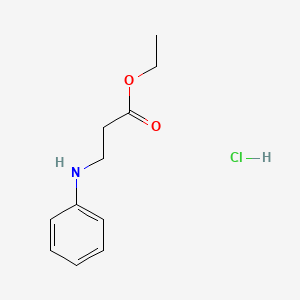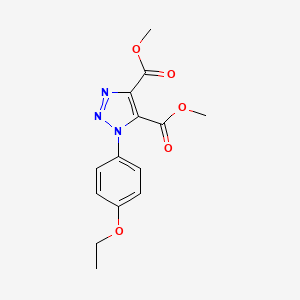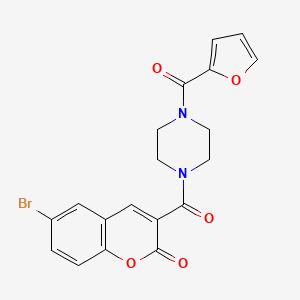
1-Methyl-3-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenylpyrrolidine is a chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidines, including 1-Methyl-3-phenylpyrrolidine, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The synthesis can also involve the use of simple aryl or alkyl halides .Molecular Structure Analysis
The molecular formula of 1-Methyl-3-phenylpyrrolidine is C11H15N . The average mass is 161.243 Da and the monoisotopic mass is 161.120453 Da .Aplicaciones Científicas De Investigación
Arylation Processes
1-Methyl-3-phenylpyrrolidine has been studied in the context of arylation processes. Sezen and Sames (2005) explored the selective arylation of N-phenylpyrrolidine, a process significant for sp3 C-H bond functionalization without the need for a directing group, using Ru(H)2(CO)(PCy3)3 as a catalyst (Sezen & Sames, 2005).
Bromodomain Inhibition
In the realm of medicinal chemistry, Hilton-Proctor et al. (2020) synthesized a 4-phenyl substituted analogue, 1-methyl-4-phenylpyrrolidin-2-one, as part of developing bromodomain inhibitors. This research is a part of fragment-based drug discovery, targeting protein-protein interactions in disease pathways (Hilton-Proctor et al., 2020).
Antimicrobial and Antitumor Properties
Azmy et al. (2018) reported the microwave-assisted synthesis of novel compounds with antitumor and antimicrobial properties, using a derivative of 1-methyl-3-phenylpyrrolidine (Azmy et al., 2018). Furthermore, Sato et al. (2002) conducted structure-activity relationship studies on 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems, highlighting their antibacterial activity against various strains, including MRSA (Sato et al., 2002).
Synthesis of Novel Compounds
Cvetković et al. (2019) synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones with observed antifungal activities, indicating the potential application of these compounds in addressing fungal infections (Cvetković et al., 2019).
Enantiocontrol in Chemical Reactions
Scharnagel et al. (2014) utilized a derivative of 1-methyl-3-phenylpyrrolidine as a chiral ligand in copper(II)-catalysed Henry reactions, achieving high enantiocontrol. This research contributes to the development of enantioselective synthetic methods (Scharnagel et al., 2014).
Mechanistic Insights into Chemical Reactions
Liu et al. (2016) provided mechanistic insights into the asymmetric C–H insertion reaction involving 1-phenylpyrrolidine. Their research utilized computational methods, contributing to the understanding of reaction mechanisms in organometallic chemistry (Liu et al., 2016).
Safety and Hazards
Direcciones Futuras
The future directions for the use of pyrrolidines, including 1-Methyl-3-phenylpyrrolidine, in drug discovery are promising. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Propiedades
IUPAC Name |
1-methyl-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNBZEZHOYJIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenylpyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)



![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)
![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2500550.png)
![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)
